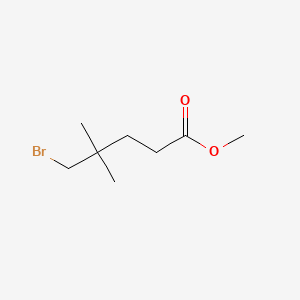

Methyl 5-bromo-4,4-dimethylpentanoate

Description

Methyl 5-bromo-4,4-dimethylpentanoate is a brominated ester featuring a branched alkane backbone with a bromine substituent at the 5-position and two methyl groups at the 4-position.

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

methyl 5-bromo-4,4-dimethylpentanoate |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,6-9)5-4-7(10)11-3/h4-6H2,1-3H3 |

InChI Key |

HDZASHPFXPQIRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpentanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of methyl 5-hydroxy-4,4-dimethylpentanoate or methyl 5-amino-4,4-dimethylpentanoate.

Reduction: Formation of 5-bromo-4,4-dimethylpentanol.

Oxidation: Formation of 5-bromo-4,4-dimethylpentanoic acid.

Scientific Research Applications

Methyl 5-bromo-4,4-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4,4-dimethylpentanoate depends on its specific application. In chemical reactions, the bromine atom and ester group play crucial roles in determining the reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (S)-3-Amino-4,4-Dimethylpentanoate ()

This compound shares the 4,4-dimethylpentanoate ester backbone but replaces the bromine atom with an amino group at the 3-position. Key comparative data include:

| Property | Methyl 5-Bromo-4,4-Dimethylpentanoate (Inferred) | Methyl (S)-3-Amino-4,4-Dimethylpentanoate |

|---|---|---|

| Molecular Formula | C₉H₁₅BrO₂ (hypothetical) | C₈H₁₅NO₂ |

| Melting Point | Not reported | 136 °C |

| Optical Activity [α]D²⁰ | N/A (achiral) | +48.1 (c 0.66, CHCl₃) |

| IR Peaks (cm⁻¹) | Expected C–Br stretch (~500–600) | 3124, 2979, 1737 (ester C=O), 1511 (N–H) |

| HRMS (ESI) | Higher mass due to bromine | 321.2542 ([M]⁺, C₁₉H₃₃N₂O₂) |

Key Differences :

- Substituent Effects: The bromine atom in the target compound introduces significant steric and electronic differences compared to the amino group. Bromine’s electronegativity and larger atomic radius may reduce solubility in polar solvents compared to the amino analog, which exhibits hydrogen-bonding capability .

- Synthetic Utility: The amino derivative is synthesized via triflic acid (TfOH)-mediated reactions in dichloromethane (DCM), whereas the bromo compound would likely require bromination strategies, such as radical or electrophilic substitution .

Sodium N¹-(5-Bromo-4,6-Dimethyl-2-Pyrimidinyl)Sulfanilamide ()

| Property | This compound | Sodium N¹-(5-Bromo-4,6-Dimethyl-2-Pyrimidinyl)Sulfanilamide |

|---|---|---|

| Molecular Formula | C₉H₁₅BrO₂ | C₁₂H₁₂BrN₄NaO₂S·H₂O |

| CAS Registry | Not reported | 116-45-0 |

| Application | Synthetic intermediate | Antimicrobial agent (sulfonamide class) |

Key Differences :

- Reactivity : The ester group in the target compound is more reactive toward nucleophilic attack compared to the sulfonamide’s sulfonyl group.

- Biological Relevance: The sulfanilamide derivative’s bromine enhances antibacterial activity by mimicking para-aminobenzoic acid (PABA), a folate synthesis intermediate. In contrast, the bromo ester’s applications are primarily in materials science or catalysis .

Research Findings and Implications

- Synthetic Challenges: Brominated esters like this compound are prone to elimination reactions under basic conditions, necessitating careful optimization of reaction parameters (e.g., temperature, solvent polarity) .

- Spectroscopic Signatures: The absence of C–Br stretch (~500–600 cm⁻¹) in the amino analog’s IR spectrum () highlights bromine’s distinct spectral footprint, which aids in characterization .

- Thermal Stability: The amino derivative’s higher melting point (136 °C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the bromo ester, which likely exists as a liquid at room temperature .

Biological Activity

Methyl 5-bromo-4,4-dimethylpentanoate is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from 5-bromo-4,4-dimethylpentanoic acid. Its molecular formula is , and it features a bromine substituent on the fifth carbon of a branched pentanoate structure. The presence of bulky groups such as the dimethyl substituents significantly impacts its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some halogenated esters have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Activity : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Metabolic Effects : Compounds in this class may influence lipid metabolism and could serve as lead compounds for managing dyslipidemia.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential | |

| Methyl 5-chloro-2,2-dimethylpentanoate | Inhibition of lipid absorption | |

| Gemfibrozil | Regulation of blood lipids |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways. For example, inhibitors of betaine-homocysteine S-methyltransferase (BHMT) could provide insights into its potential effects on homocysteine metabolism and related cardiovascular risks .

- Cell Membrane Interaction : The lipophilicity imparted by the branched alkyl groups allows for better integration into cellular membranes, potentially affecting membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that halogenated compounds can influence oxidative stress pathways, which are crucial in cancer progression and other diseases.

Case Study 1: Antimicrobial Activity

A study conducted on a series of brominated esters demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Case Study 2: Lipid Metabolism

Research on related compounds has indicated that certain esters can modulate lipid profiles in animal models. For instance, a compound structurally similar to this compound was shown to reduce LDL cholesterol levels while increasing HDL cholesterol levels. This suggests a potential role in preventing cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.